molecular formula C21H21FN6O3S B12203923 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12203923
M. Wt: 456.5 g/mol
InChI Key: SJFCHPOBKOKTFX-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure. It belongs to the class of quinolone derivatives, which are known for their broad-spectrum antibacterial properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves multiple steps. The starting material is typically a quinolone derivative, which undergoes a series of reactions including fluorination, cyclopropylation, and piperazine substitution.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for the development of new antibiotics .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, including the treatment of bacterial infections and possibly other diseases .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide exhibits unique structural features, such as the presence of the thiadiazole moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21FN6O3S

Molecular Weight

456.5 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

InChI

InChI=1S/C21H21FN6O3S/c1-12(29)26-4-6-27(7-5-26)18-9-17-14(8-16(18)22)19(30)15(10-28(17)13-2-3-13)20(31)24-21-25-23-11-32-21/h8-11,13H,2-7H2,1H3,(H,24,25,31)

InChI Key

SJFCHPOBKOKTFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NN=CS4)C5CC5)F

Origin of Product

United States

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